ethyl 3-(3-chlorobenzyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxylate
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Description
Synthesis Analysis
The synthesis of such compounds typically involves various organic reactions, including nucleophilic substitution, elimination, and addition reactions. The exact method would depend on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms, the types of bonds, and the molecular weight .Chemical Reactions Analysis
The chemical reactions of the compound would depend on its functional groups. For instance, the carbonyl group (>C=O) typically undergoes nucleophilic addition reactions, while the chloro group (-Cl) can undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity, can be predicted based on its molecular structure and functional groups .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-[(3-chlorophenyl)methyl]-1-(3-methylsulfanylpropanoyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO3S/c1-3-24-18(23)19(13-15-6-4-7-16(20)12-15)9-5-10-21(14-19)17(22)8-11-25-2/h4,6-7,12H,3,5,8-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNNYXBHCXKERC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)CCSC)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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